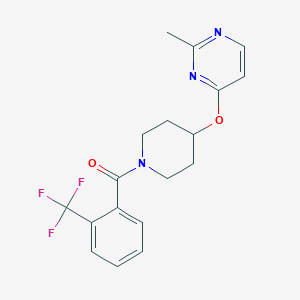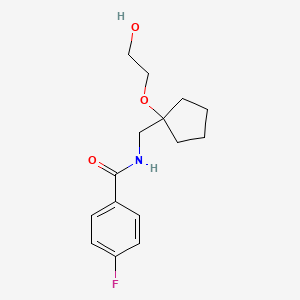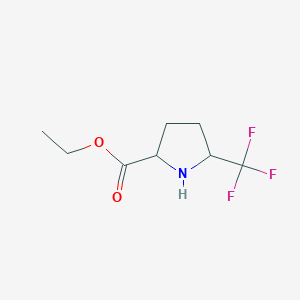
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" is a structurally complex molecule that may be related to the piperidine derivatives described in the provided papers. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic properties as seen in morphine and its analogs . The structural features of these compounds, such as the piperidine ring and various substituents, play a crucial role in their interaction with biological targets, such as opioid receptors .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration, as demonstrated in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . Starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate are commonly used, and the processes can achieve reasonable overall yields . The synthesis of related compounds often employs substitution reactions and condensation with sulfonyl chlorides in the presence of a base .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed by spectroscopic techniques and X-ray crystallography . The piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted tetrahedral . The presence of various substituents can lead to different conformations and intermolecular interactions, such as hydrogen bonds and π-π interactions, which can be analyzed through crystallographic studies .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of a sulfonyl group can lead to substitution reactions, while methanone groups can participate in condensation reactions . The reactivity of these compounds can be further understood by analyzing the molecular electrostatic potential map, which identifies reactive sites on the molecular surface .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as thermal stability, can be studied using techniques like thermogravimetric analysis . The thermal properties indicate the stability of the compound over a range of temperatures. Additionally, theoretical calculations, including density functional theory, can be used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are indicative of the molecule's electronic properties and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Methodologies and Structural Insights : The compound has been synthesized through various chemical reactions, including substitution reactions and amidation, followed by characterization using spectroscopic techniques and single crystal X-ray diffraction. The structural studies highlight the compound's molecular geometry, including the chair conformation of the piperidine ring and the distorted tetrahedral geometry around certain atoms, which are stabilized by inter and intra molecular hydrogen bonds, and C—Cl···π and π···π interactions (Karthik et al., 2021).
Chemical Properties and Reactivity
Thermal and Optical Properties : Investigations into the compound's thermal properties reveal stability across a certain temperature range, with thermogravimetric analysis providing insights into its thermal degradation pattern. Additionally, optical studies and theoretical calculations have been carried out to understand its electronic structure, including the HOMO-LUMO energy gap and reactive sites on the molecular surface, using density functional theory (DFT) (Karthik et al., 2021).
Biological Activity
Antimicrobial Activities : Some derivatives related to this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Specific derivatives exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of this chemical framework for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Application in Drug Discovery
Drug Discovery and Development : The compound has been part of the synthesis process for discovering and profiling potential drug candidates. For instance, it has been involved in the synthesis of P2X7 antagonists, demonstrating the importance of its structural motif in medicinal chemistry research aimed at treating mood disorders (Chrovian et al., 2018).
Propiedades
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-22-9-6-16(23-12)26-13-7-10-24(11-8-13)17(25)14-4-2-3-5-15(14)18(19,20)21/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRZDJJWHUQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)
![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)


